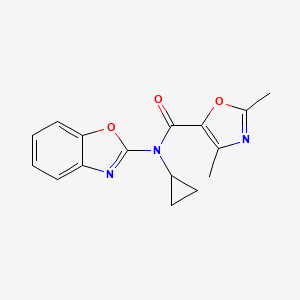
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidine derivatives. BTCP was first synthesized in the 1970s and since then, it has been extensively studied for its potential applications in the field of neuroscience.
Mécanisme D'action
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide acts by inhibiting the reuptake of dopamine in the brain. It binds to the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. By inhibiting DAT, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide in neurological disorders.
Biochemical and Physiological Effects:
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to have a range of biochemical and physiological effects in the brain. It increases the levels of dopamine in the nucleus accumbens, a brain region that is involved in reward-motivated behavior. It also increases the levels of dopamine in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological disorders. It is also a highly selective inhibitor of DAT, which means that it does not affect other neurotransmitter transporters. However, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the brain. In addition, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide. One area of research is to study its potential applications in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another area of research is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, there is a need for further studies to determine the safety and efficacy of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide in humans, as well as its potential side effects. Finally, there is a need for the development of new compounds that are more selective and have fewer side effects than N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide.
Méthodes De Synthèse
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-benzyl-4-chloropiperidine with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to obtain the final product, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide. This synthesis method has been optimized over the years to improve the yield and purity of N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, learning, and memory. Therefore, N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been studied as a potential treatment for various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-12-21(13-15-7-5-4-6-8-15)10-9-17(14)20-18(22)16-11-19(16,2)3/h4-8,14,16-17H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECMTDFPABTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)C2CC2(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)
![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)


![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)

![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)

![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![[4-[(6-Methoxy-3-methylquinoxalin-2-yl)amino]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7438241.png)